molecular formula C14H12F3N B14113906 2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline

2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline

Cat. No.: B14113906
M. Wt: 251.25 g/mol
InChI Key: CXUCUXFSFYZMEA-UHFFFAOYSA-N
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Description

2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)aniline with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the phenyl ring .

Scientific Research Applications

2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with various enzymes and receptors within the body .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(trifluoromethyl)aniline
  • 4-(Trifluoromethoxy)aniline
  • N,N-Dimethyl-1,4-phenylenediamine
  • N,N-Dimethylaniline

Uniqueness

2-Methyl-N-(4-(trifluoromethyl)phenyl)aniline is unique due to the presence of both a methyl group and a trifluoromethyl group on the phenyl ringThe trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable building block in various chemical syntheses .

Properties

Molecular Formula

C14H12F3N

Molecular Weight

251.25 g/mol

IUPAC Name

2-methyl-N-[4-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H12F3N/c1-10-4-2-3-5-13(10)18-12-8-6-11(7-9-12)14(15,16)17/h2-9,18H,1H3

InChI Key

CXUCUXFSFYZMEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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